molecular formula C9H9N3O B1592879 1H-Indole-5-carbohydrazide CAS No. 406192-82-3

1H-Indole-5-carbohydrazide

Cat. No. B1592879
M. Wt: 175.19 g/mol
InChI Key: BIQATJKKTYPJHK-UHFFFAOYSA-N
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Description

1H-Indole-5-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of indole carbohydrazide derivatives starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99% . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .


Molecular Structure Analysis

The InChI code for 1H-Indole-5-carbohydrazide is 1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .


Physical And Chemical Properties Analysis

1H-Indole-5-carbohydrazide is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Scientific Field

  • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed an IC50 of 7.53 μmol/L against influenza A .
  • IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Antiplatelet Aggregation Activity

Scientific Field

  • Compounds 6g and 6h showed 100% inhibition of platelet aggregation induced by AA and collagen .

Anticancer Activity

Scientific Field

  • Some derivatives have shown promising results in inhibiting the proliferation of cancer cells .

Anti-inflammatory Activity

Scientific Field

  • Derivatives have demonstrated significant reduction in inflammatory responses .

Antimicrobial Activity

Scientific Field

  • Certain derivatives have shown potent antimicrobial activity, with low MIC values indicating high efficacy .

Antidiabetic Activity

Scientific Field

  • Some derivatives have shown a positive effect on glucose levels and insulin sensitivity .

Anti-HIV Activity

Scientific Field

  • Certain derivatives have shown efficacy in inhibiting HIV-1 replication with minimal cytotoxicity .

Antioxidant Activity

Scientific Field

  • Some derivatives exhibited significant antioxidant activity, reducing oxidative stress markers .

Antitubercular Activity

Scientific Field

  • Derivatives have shown promising results in inhibiting the growth of M. tuberculosis .

Antimalarial Activity

Scientific Field

  • Some compounds demonstrated potent antimalarial effects with low IC50 values .

Anticholinesterase Activity

Scientific Field

  • Certain derivatives have shown inhibitory effects on acetylcholinesterase, suggesting potential benefits for cognitive disorders .

Antifungal Activity

Scientific Field

  • Indole derivatives have exhibited inhibitory activity against a range of fungal species .

Neuroprotective Activity

Scientific Field

  • Some derivatives have shown potential in protecting neuronal cells from apoptosis and oxidative stress .

Analgesic Activity

Scientific Field

  • Certain compounds have demonstrated significant pain-reducing effects in preclinical studies .

Anti-asthmatic Activity

Scientific Field

  • Derivatives have shown efficacy in reducing asthmatic symptoms in animal models .

Anticonvulsant Activity

Scientific Field

  • Some indole derivatives have been effective in preventing seizures in experimental settings .

Anti-obesity Activity

Scientific Field

  • Certain derivatives have shown promise in reducing body weight and improving metabolic parameters .

Antipsychotic Activity

Scientific Field

  • Some compounds have exhibited antipsychotic effects with fewer side effects compared to traditional medications .

These additional applications underscore the chemical diversity and potential of “1H-Indole-5-carbohydrazide” derivatives in addressing a wide array of health conditions. The ongoing research in these areas is crucial for developing new and effective therapeutic agents. It’s important to note that while these applications show promise, they are subject to rigorous testing and validation in clinical settings to ensure safety and efficacy. The references provided offer a comprehensive overview of the current state of research in these fields .

Safety And Hazards

The safety information for 1H-Indole-5-carbohydrazide includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, there is a lot of interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .

properties

IUPAC Name

1H-indole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQATJKKTYPJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627801
Record name 1H-Indole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-carbohydrazide

CAS RN

406192-82-3
Record name 1H-Indole-5-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406192-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 mL round bottomed flask was charged with methyl 1H-indole-5-carboxylate (1.6 g, 9.13 mmol) and ethanol (20 mL). To this was added hydrazine monohydrate (10 g) and the mixture was placed under reflux for 7 days. The reaction mixture was concentrated to dryness and chloroform (80 mL) was added. The mixture was decanted and the insoluble white residue was washed once more with chloroform to remove traces of starting material. The white solid (1.54 g, 96%) was dried en vacuo and 1H NMR analysis was consistent with the solid compound. 1H NMR (DMSO d6, 400 MHz) δ 10.7 (br s, 1 H), 9.6 (br s, 2H), 8.21-8.15 (m, 1 H), 7.71 (dd, J=8.6 and 1.7 Hz, 1 H), 7.50 (d, J=8.6 Hz, 1 H), 7.44-7.39 ( m, 1 H) and 6.58-6.53 (m, 1 H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 1H-indole-5-carboxylate (0.9 g, 5.142 mmol) in EtOH (10 mL) was added NH2NH2 (1.8 mL, 38.11 mmol). The reaction was heated at reflux for 12 h. The solvent was removed in vacuo to give a yellow solid, which was recrystallized with 60% EtOAc in n-hexane (10 mL) to afford 1H-indole-5-carbohydrazide (0.7 g, 3.98 mmol, 77.8%). MS (ESI, pos. ion) m/z: 176 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Nimbalkar, PP Maske, SG Lokapure… - Asian Journal of …, 2012 - indianjournals.com
… Further, Ethyl 1H-indole-5-carboxylate treated with hydrazine hydrate gives 1H-indole-5-carbohydrazide which is treated with various substituted aromatic aldehydes to form indole …
Number of citations: 2 www.indianjournals.com
KN Sarma, MCS Subha, KC Rao - Journal of Chemistry, 2010 - hindawi.com
… The 1H NMR (300 MHz) spectra of 1H- Indole-5-carbohydrazide (3) recorded in DMSO-d6 shows disappearance of ester peaks and appearance of 4.4 ppm (2H, -NH2), 9.5 ppm (1H, -…
Number of citations: 27 www.hindawi.com
T Noreen, M Taha, S Imran, S Chigurupati, F Rahim… - Bioorganic …, 2017 - Elsevier
… Synthesis of 1H-indole-5-carbohydrazide The starting material, 1H-indole-5-carbohydrazide, had been synthesized by reacting methyl 1H-indole-5-carboxylate with hydrazine hydrate (…
Number of citations: 80 www.sciencedirect.com
NB Almandil, M Taha, M Gollapalli… - BMC …, 2019 - bmcchem.biomedcentral.com
… A series of indole based thiadiazole were synthesized by refluxing ethyl 1H-indole-5-carboxylate (a) with hydrazine hydrate in ethanol for 2 h to afford 1H-indole-5-carbohydrazide (b) …
Number of citations: 14 bmcchem.biomedcentral.com
VJ Mokale, MK Raut, PJ Burange… - Medicinal …, 2010 - ingentaconnect.com
Six derivatives of 1-(2-(benzoyl-(substituted)-2-phenyl-1H-indole-5-carbony) hydrazinyloxy) vinyl nitrate were synthesized and tested in vivo for anti-inflammatory, analgesic, and …
Number of citations: 2 www.ingentaconnect.com
M Gollapalli, M Taha, H Ullah, M Nawaz… - Bioorganic …, 2018 - Elsevier
In search of better α-glucosidase inhibitors, a series of bis-indolylmethane sulfonohydrazides derivatives (1-14) were synthesized and evaluated for their α-glucosidase inhibitory …
Number of citations: 51 www.sciencedirect.com
M Taha, H Ullah, LMR Al Muqarrabun, MN Khan… - Bioorganic & medicinal …, 2018 - Elsevier
Bisindolylmethane thiosemicarbazides 1-18 were synthesized, characterized by 1 H NMR and ESI MS and evaluated for urease inhibitory potential. All analogs showed outstanding …
Number of citations: 63 www.sciencedirect.com
M Taha, H Ullah, LMR Al Muqarrabun, MN Khan… - European journal of …, 2018 - Elsevier
Thirty-two (32) bis-indolylmethane-hydrazone hybrids 1–32 were synthesized and characterized by 1 HNMR, 13 CNNMR and HREI-MS. All compounds were evaluated in vitro for β-…
Number of citations: 64 www.sciencedirect.com
A Ling, Y Hong, J Gonzalez, V Gregor… - Journal of medicinal …, 2001 - ACS Publications
High throughput screening of our small molecule combinatorial library identified a class of benzoylnaphthalenehydrazones with modest affinity for the human glucagon receptor. …
Number of citations: 69 pubs.acs.org
Z Zheng - 2016 - rave.ohiolink.edu
Oxazolidinones Derivatives are useful compounds in both synthetic chemistry and biochemistry. The addition reaction of fused ring aziridine and halides was developed, which provide …
Number of citations: 2 rave.ohiolink.edu

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